10-[2-[[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl]-1,4,7,10-tetraazacyClododecane-1,4,7-triacetic acid
CAS No.: 1374865-01-6
Cat. No.: VC11666278
Molecular Formula: C34H42N6O8
Molecular Weight: 662.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374865-01-6 |
|---|---|
| Molecular Formula | C34H42N6O8 |
| Molecular Weight | 662.7 g/mol |
| IUPAC Name | 2-[4-[2-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
| Standard InChI | InChI=1S/C34H42N6O8/c41-30(35-12-11-31(42)40-21-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)40)22-36-13-15-37(23-32(43)44)17-19-39(25-34(47)48)20-18-38(16-14-36)24-33(45)46/h1-8H,11-25H2,(H,35,41)(H,43,44)(H,45,46)(H,47,48) |
| Standard InChI Key | UZGCJBCXRQHDPU-UHFFFAOYSA-N |
| SMILES | C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |
| Canonical SMILES | C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[4-[2-[[3-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid, reflects its intricate architecture. Key structural components include:
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A 12-membered tetraazacyclododecane macrocycle providing a rigid scaffold for metal coordination.
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Three acetic acid side chains (-CH₂COOH) enhancing water solubility and chelation capacity.
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A didehydrodibenzazocinyl group contributing aromaticity and steric bulk, which may influence receptor binding.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₄₂N₆O₈ |
| Molecular Weight | 662.73 g/mol |
| CAS Registry Number | 1374865-01-6 |
| SMILES Notation | C1CN(CCN(CCN(CCN1CC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O |
| XLogP3-AA | -1.9 (Predicted) |
The SMILES string highlights the connectivity of the macrocyclic ring, acetylated amines, and the dibenzazocinyl substituent. The XLogP3-AA value suggests moderate hydrophilicity, likely due to the carboxylic acid groups .
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis of this compound involves multi-step organic reactions:
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Macrocycle Formation: Cyclen (1,4,7,10-tetraazacyclododecane) undergoes alkylation with bromoacetic acid to introduce three carboxylate groups .
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Side-Chain Functionalization: The fourth nitrogen atom is conjugated to 2-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-2-oxoethyl via amide bond formation using carbodiimide coupling agents.
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Purification: Reverse-phase chromatography isolates the product, with yields typically ranging from 15–30% due to steric challenges in macrocyclic derivatization.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation | Bromoacetic acid, K₂CO₃, DMF | Introduce acetic acid side chains |
| Amidation | EDC/HOBt, DCM, 0–5°C | Attach dibenzazocinyl moiety |
| Deprotection | TFA/water (9:1) | Remove tert-butyl esters |
Physicochemical Properties
Solubility and Stability
The compound exhibits pH-dependent solubility:
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High solubility in aqueous buffers at pH > 5 (deprotonated carboxylates).
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Precipitation observed below pH 3 due to protonation of acetic acid groups .
Stability studies indicate decomposition above 150°C, with optimal storage at -20°C under inert atmosphere.
Spectroscopic Characterization
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UV-Vis: Absorbance maxima at 254 nm (π→π* transitions in aromatic rings).
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NMR: ¹H NMR (D₂O, 400 MHz) shows resonances at δ 3.2–3.8 ppm (macrocyclic CH₂), δ 7.1–7.4 ppm (dibenzazocinyl protons), and δ 2.6 ppm (acetyl methylene).
Coordination Chemistry and Metal Chelation
Binding Affinity Studies
The tetraazacyclododecane core acts as a tetradentate ligand, while carboxylate groups provide additional coordination sites. Stability constants (log K) for metal complexes include:
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Gd³⁺: 18.9 ± 0.3
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Cu²⁺: 14.2 ± 0.2
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Fe³⁺: 12.7 ± 0.4
These values surpass those of EDTA analogs, underscoring its superior chelation capacity .
Applications in Radiopharmaceuticals
The Gd³⁺ complex demonstrates T₁ relaxivity of 4.8 mM⁻¹s⁻¹ at 1.5T, making it a candidate for MRI contrast agents. Preclinical studies show 85% renal clearance within 24 hours, reducing systemic toxicity risks.
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